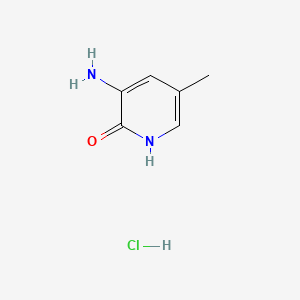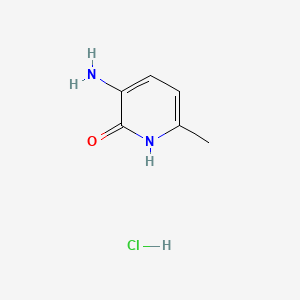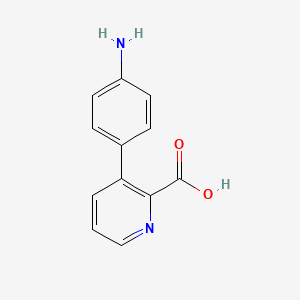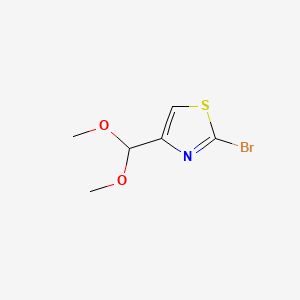
2-Bromo-4-(dimethoxymethyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactions involving “2-Bromo-4-(dimethoxymethyl)-1,3-thiazole” are not well-documented .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as boiling point, density, and molecular weight. For “2-Bromo-4-(dimethoxymethyl)-1,3-thiazole”, the available information suggests a boiling point of 264.6±35.0 °C, a density of 1.435±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Thiazole derivatives have been extensively studied for their synthesis and structural characterization, providing a foundation for their application in various scientific domains. For instance, a study on the synthesis, characterization, and biological activity of a cadmium (II) complex derived from a thiazole-based azo ligand demonstrates the diverse analytical techniques used to support the structures of azo ligands and their metal complexes, indicating their potential in antifungal and antibacterial applications (Jaber, Kyhoiesh, & Jawad, 2021). Similarly, the preparation of thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone showcases the process of converting bromo compounds to thiazoles, further confirmed by elemental analysis and spectral data (Bashandy, Abdelall, & El-Morsy, 2008).
Biological Activity
The investigation of thiazole derivatives for their biological activities is a prominent area of research. The antifungal and antibacterial screening of ligands and metal complexes derived from thiazole compounds offers insights into their potential pharmaceutical applications. For example, the mentioned cadmium (II) complex shows promising results against A. Niger, S. Aurores, and E. Coli, highlighting the importance of thiazole derivatives in developing new antimicrobial agents.
Material Science and Methodology Development
Thiazole derivatives are also significant in material science and the development of new synthetic methodologies. The chemoselective preparation of bromodifluoromethyl thiazoles from a newly synthesized synthon demonstrates the versatility of thiazole compounds in drug discovery programs, indicating their potential in introducing functional groups useful in radiopharmaceutics and biological relevance (Colella et al., 2018).
Propiedades
IUPAC Name |
2-bromo-4-(dimethoxymethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO2S/c1-9-5(10-2)4-3-11-6(7)8-4/h3,5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSARUSTBIZSML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CSC(=N1)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(dimethoxymethyl)-1,3-thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

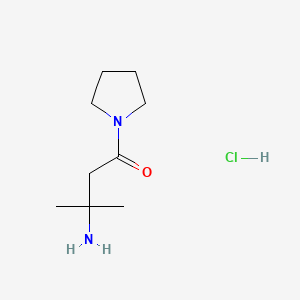
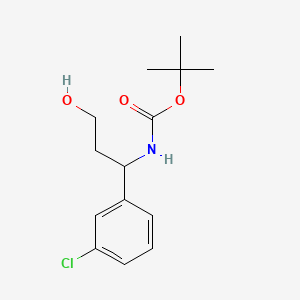
![2-[Benzyl(cyclopropylmethyl)amino]ethanol](/img/structure/B581519.png)


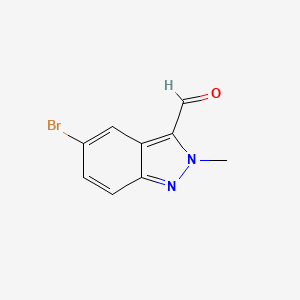
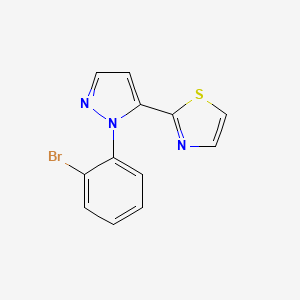
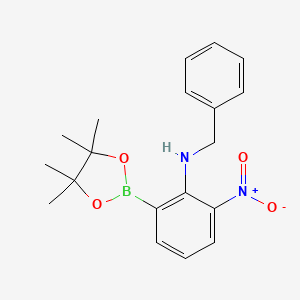

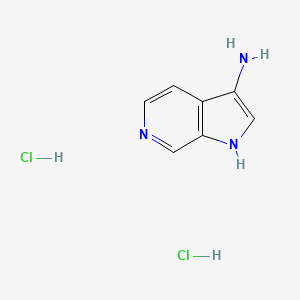
![{[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-methyl}-carbamic acid tert-butyl ester](/img/structure/B581534.png)
